molecular formula C12H14O2 B14261014 Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- CAS No. 206276-02-0

Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-

Cat. No.: B14261014
CAS No.: 206276-02-0
M. Wt: 190.24 g/mol
InChI Key: NFSTURUREUGTJH-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- is a complex organic compound with a unique structure that includes a phenyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- typically involves the reaction of phenylmethanone with an oxirane derivative under specific conditions. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the oxirane ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction can produce a diol derivative.

Scientific Research Applications

Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, phenyl[(2S,3R)-3-propyloxiranyl]- is unique due to its specific stereochemistry and the presence of both an oxirane ring and a phenyl group. This combination of features gives it distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

206276-02-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

phenyl-[(2S,3R)-3-propyloxiran-2-yl]methanone

InChI

InChI=1S/C12H14O2/c1-2-6-10-12(14-10)11(13)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6H2,1H3/t10-,12+/m1/s1

InChI Key

NFSTURUREUGTJH-PWSUYJOCSA-N

Isomeric SMILES

CCC[C@@H]1[C@H](O1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCCC1C(O1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.